Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)

Description

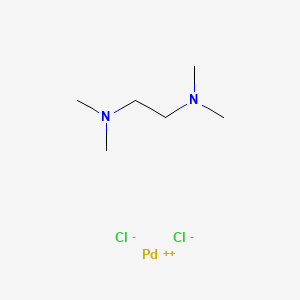

Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) (CAS: 14267-08-4) is a palladium(II) complex coordinated by a bidentate N,N,N',N'-tetramethylethylenediamine (TMEDA) ligand and two chloride anions. Its molecular formula is C₆H₁₆N₂PdCl₂, with a square planar geometry typical of d⁸ metal centers . The compound is synthesized by reacting TMEDA with bis(acetonitrile)palladium(II) chloride, yielding a cis-configuration due to the steric bulk of the TMEDA ligand . This complex is widely used in cross-coupling reactions, such as Suzuki-Miyaura couplings, owing to its stability and catalytic activity .

Properties

IUPAC Name |

palladium(2+);N,N,N',N'-tetramethylethane-1,2-diamine;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOUSQLMIDWVAY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C.[Cl-].[Cl-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931578 | |

| Record name | Palladium(2+) chloride--N~1~,N~1~,N~2~,N~2~-tetramethylethane-1,2-diamine (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14267-08-4 | |

| Record name | Tetramethylethylenediaminepalladium dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014267084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium(2+) chloride--N~1~,N~1~,N~2~,N~2~-tetramethylethane-1,2-diamine (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Cross-Coupling Reactions

Pd(dmdte)Cl2 is extensively employed in several types of cross-coupling reactions, which are essential for forming carbon-carbon bonds between different organic molecules. Notable examples include:

- Suzuki-Miyaura Coupling : This reaction facilitates the coupling of aryl or vinyl boronic acids with aryl halides, forming biaryl compounds that are crucial in pharmaceuticals and agrochemicals .

- Heck Reaction : In this process, alkenes react with aryl halides in the presence of a base to form substituted alkenes, which are valuable intermediates in organic synthesis.

- Stille Coupling : This reaction involves the coupling of organostannanes with organic halides, leading to complex organic structures used in material science and drug development.

Hydrogenation Reactions

Beyond cross-coupling, Pd(dmdte)Cl2 serves as an effective catalyst for hydrogenation reactions. These reactions involve the addition of hydrogen (H₂) to unsaturated compounds:

- It can hydrogenate alkenes to alkanes, which is vital for synthesizing saturated fatty acids and converting unsaturated hydrocarbons into fuels.

- The compound's ability to facilitate selective hydrogenation makes it useful in producing fine chemicals and pharmaceuticals .

Other Scientific Research Applications

Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) has also found applications beyond traditional catalytic roles:

C–H Bond Functionalization

Recent studies have highlighted its effectiveness in C–H bond functionalization, enabling the modification of complex molecules without extensive pre-functionalization steps. This method is particularly advantageous in synthesizing pharmaceuticals by allowing direct transformation of C–H bonds into more reactive sites .

Synthesis of Advanced Materials

Pd(dmdte)Cl2 is utilized in synthesizing advanced materials due to its ability to catalyze various polymerization processes and functional group transformations. This application is critical for developing new materials with tailored properties for electronics and nanotechnology .

Comparative Analysis with Other Palladium Complexes

The following table compares Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) with other palladium complexes:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Dichlorobis(1,2-bis(dimethylamino)ethane)palladium(II) | C₈H₁₈Cl₂N₂Pd | Different ligands for similar catalytic applications |

| Diamminedichloropalladium(II) | C₂H₆Cl₂N₂Pd | Higher solubility but less stability than dichloro complexes |

| Tetrakis(triphenylphosphine)palladium(0) | C₃₁H₂₁PdP₄ | Operates under different oxidation states |

Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) stands out due to its unique ligand architecture, providing distinct stability and reactivity profiles compared to these other palladium complexes .

Mechanism of Action

The mechanism by which Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) exerts its effects involves the coordination of the palladium center to the substrate, facilitating the formation and cleavage of chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Dichloro(TMEDA)Palladium(II) vs. Diiodido(TMEDA)Palladium(II)

Structural and Bonding Differences :

- Pd–N Bond Lengths : In the dichloro complex, Pd–N bonds measure 2.053–2.073 Å, while the diiodido analog exhibits longer bonds (2.125 Å) due to the stronger trans-influence of iodide ligands .

- X–Pd–X Bond Angles : The Cl–Pd–Cl angle in the dichloro complex is 90.72°, whereas the I–Pd–I angle narrows to 87.9° in the diiodido complex. This counterintuitive narrowing is attributed to steric clashes between iodide ligands and TMEDA’s NMe₂ groups .

- Crystal Systems: The dichloro complex crystallizes in a monoclinic system (space group C2/c), similar to the diiodido variant, but with distinct unit cell parameters (e.g., a = 7.9266 Å vs. 19.062 Å for a nickel analog) .

Comparison with Nickel and Zinc TMEDA Complexes

Nickel(II) TMEDA Bromide :

Zinc(II) TMEDA Chloride :

Palladium Complexes with Alternative Ligands

Vinyl Ether Chelates :

Pyridine Ligands :

- The complex M(py)₂ (M = Pd(TMEDA)) demonstrates ligand substitution kinetics influenced by solvent and counterions, highlighting the role of ancillary ligands in self-assembly processes .

Tabulated Comparison of Key Properties

| Compound | Metal | Ligands | Pd/Zn/Ni–N (Å) | X–M–X Angle | Geometry | Applications |

|---|---|---|---|---|---|---|

| Dichloro(TMEDA)Pd(II) | Pd | Cl, TMEDA | 2.053–2.073 | 90.72° | Square planar | Cross-coupling catalysis |

| Diiodido(TMEDA)Pd(II) | Pd | I, TMEDA | 2.125 | 87.9° | Square planar | Structural studies |

| [Ni(tmen)Br₂] | Ni | Br, TMEDA | ~2.10 | 112.96° | Octahedral | Crystal engineering |

| Dichloro(TMEDA)Zn(II) | Zn | Cl, TMEDA | ~2.0 | N/A | Tetrahedral | Polymerization catalysis |

| Vinyl Ether Chelate Pd(II) | Pd | Cl, vinyl ether | 2.08 (Pd–N) | 84.68° | Distorted octahedral | Allylic amination |

Research Findings and Mechanistic Insights

- Steric vs. Electronic Effects : In diiodido(TMEDA)Pd(II), steric hindrance from TMEDA’s NMe₂ groups overrides the expected bond angle widening from larger iodide ligands, demonstrating the interplay of steric and electronic factors .

- Ligand Substitution Kinetics: Pyridine ligand substitution in Pd(TMEDA) complexes is accelerated by endogenous ligands (e.g., solvent-derived alkoxides), critical for supramolecular self-assembly .

- Cluster Formation: Nickel TMEDA complexes form trinuclear clusters (e.g., [Ni₃(tmen)₃X₄(OH)]X), whereas palladium analogs remain monomeric, reflecting differences in metal coordination preferences .

Biological Activity

Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) (Pd(dmdte)Cl2) is an organometallic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the compound's biological activity, including its mechanisms of action, cytotoxicity against various cancer cell lines, and comparisons with other palladium complexes.

- Molecular Formula : C₆H₁₆Cl₂N₂Pd

- Molecular Weight : 293.53 g/mol

- Appearance : Light yellow to yellow solid

- Melting Point : Approximately 245 °C

Pd(dmdte)Cl2 operates primarily as a catalyst in organic reactions but also exhibits significant biological activity. The mechanisms through which it exerts its effects include:

- DNA Interaction : Similar to platinum-based drugs like cisplatin, Pd(II) complexes can bind to DNA, leading to structural changes that inhibit cancer cell proliferation. This interaction is crucial for their anticancer properties .

- Caspase Activation : The compound induces apoptosis in cancer cells by activating caspases, which are essential for programmed cell death. This process often involves mitochondrial depolarization and oxidative stress .

- Antioxidant Activity : Pd(dmdte)Cl2 demonstrates antioxidant properties, which may contribute to its anticancer efficacy by reducing oxidative damage in cells .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of Pd(dmdte)Cl2 against various cancer cell lines. Below are some key findings:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and others.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound against different cell lines.

These results suggest that Pd(dmdte)Cl2 exhibits significant cytotoxicity, comparable or superior to traditional chemotherapeutic agents like cisplatin.

Comparative Analysis with Other Palladium Complexes

Pd(dmdte)Cl2 is part of a broader category of palladium(II) complexes that exhibit varying degrees of biological activity. A comparative table highlights the distinctions among several palladium complexes:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) | C₆H₁₆Cl₂N₂Pd | Effective against multiple cancer cell lines |

| Diamminedichloropalladium(II) | C₂H₆Cl₂N₂Pd | More soluble but less stable than dichloro complexes |

| Tetrakis(triphenylphosphine)palladium(0) | C₃₁H₂₁PdP₄ | Operates under different oxidation states |

Case Studies

- Study on Anticancer Potential : A study conducted by Budzisz et al. demonstrated that Pd(dmdte)Cl2 exhibited greater cytostatic potency than cisplatin in vitro, inducing apoptosis through mitochondrial pathways .

- Mechanistic Insights : Research indicated that the binding affinity of Pd(dmdte)Cl2 to DNA was significantly higher than that of other palladium complexes, suggesting a more effective mechanism for inhibiting tumor growth .

- In Vivo Studies : Although most studies focus on in vitro results, preliminary in vivo studies suggest promising outcomes for Pd(dmdte)Cl2 as an anticancer agent, warranting further investigation into its therapeutic applications .

Q & A

Q. What are the optimized synthetic protocols for Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)?

The synthesis typically involves reacting tetramethylethylenediamine (TMEDA) with a palladium precursor such as [Pd(CH₃CN)₂Cl₂] in dry dichloromethane (DCM) under nitrogen. Key steps include:

- Precursor preparation : [Pd(CH₃CN)₂Cl₂] is obtained by refluxing PdCl₂ with acetonitrile .

- Ligand addition : TMEDA is added dropwise to the palladium precursor in DCM, followed by stirring at room temperature for 12–24 hours .

- Purification : The product is isolated via solvent evaporation, filtration, and washing with cold ethanol (yields ~81%) .

Critical parameters : Use of anhydrous solvents, inert atmosphere, and stoichiometric ligand-to-metal ratios to avoid side products.

Q. How is the purity and structure of this complex validated in academic research?

Characterization employs a multi-technique approach:

- NMR spectroscopy : ¹H and ¹³C NMR identify ligand coordination shifts (e.g., downfield shifts for NH or C=N groups in DMSO-d₆) .

- FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~3300 cm⁻¹ (NH stretching) confirm ligand binding .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with Pd–N bond lengths of ~2.0–2.1 Å validate geometry .

- Mass spectrometry : TOF-MS ES+ detects [M + Na]⁺ ions (e.g., m/z 384.94) .

Q. What role does TMEDA play in stabilizing the palladium complex?

TMEDA acts as a bidentate N-donor ligand , forming a stable square-planar geometry around Pd(II). The tetramethyl groups enhance steric bulk, reducing undesired ligand displacement and stabilizing intermediates in catalytic cycles .

Advanced Research Questions

Q. How do steric and electronic factors influence substitution kinetics in Pd(II)–TMEDA complexes?

Substitution reactions (e.g., Cl⁻ replacement by thioureas) are studied under pseudo-first-order conditions using stopped-flow UV-Vis spectroscopy. Key findings include:

- Steric effects : Bulkier nucleophiles (e.g., TMTU) exhibit slower kinetics due to hindered access to the Pd center .

- Electronic effects : Electron-withdrawing substituents on the incoming ligand accelerate substitution by polarizing the Pd–Cl bond .

Methodology : Rate constants (kₒbₛ) are measured as a function of temperature (298–318 K) to calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots .

Q. What factors control the equilibrium between molecular triangles and squares in Pd(II)–TMEDA supramolecular assemblies?

Bridging ligands (e.g., pyrazine, bis-pyridyl acetylene) dictate structural outcomes:

- Ligand length/rigidity : Shorter ligands favor triangular macrocycles (e.g., pyrazine), while longer ligands promote squares (e.g., 1,4-bis(4-pyridyl)benzene) .

- Solvent polarity : Polar solvents stabilize charged intermediates, shifting equilibria toward open-chain species .

Analytical tools : ¹H NMR titration and diffusion-ordered spectroscopy (DOSY) monitor equilibrium dynamics in solution .

Q. Can computational methods predict catalytic activity of Pd(II)–TMEDA complexes in cross-coupling reactions?

Density functional theory (DFT) studies model oxidative addition and transmetallation steps:

- Oxidative addition : Pd(0) intermediates (e.g., [Pd(TMEDA)]) show lower activation barriers for aryl halide activation vs. monodentate ligands .

- Transmetallation : TMEDA’s flexibility facilitates ligand exchange, critical for Suzuki-Miyaura couplings .

Validation : Comparing computed ΔG‡ values with experimental turnover frequencies (TOFs) confirms predictive accuracy .

Contradictions and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.